molecular formula C20H22N2O3S B2574493 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea CAS No. 2034356-18-6

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea

Cat. No. B2574493
CAS RN: 2034356-18-6
M. Wt: 370.47
InChI Key: HSPCITDZZFDNKT-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) explores the synthesis and antiacetylcholinesterase activity of a series of flexible ureas, aiming to optimize pharmacophoric interactions. This research demonstrates the potential of urea derivatives in designing inhibitors for enzymes like acetylcholinesterase, which is relevant to conditions such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Chemical Synthesis Techniques

Thalluri et al. (2014) highlight the versatility of urea derivatives in chemical synthesis, specifically through the Lossen rearrangement, which facilitates the synthesis of hydroxamic acids and ureas from carboxylic acids. This method showcases the role of urea derivatives in streamlining synthetic pathways for producing a wide array of compounds (Thalluri, Manne, Dev, & Mandal, 2014).

Anticancer Activity

Nammalwar et al. (2010) focus on the synthesis of thiourea derivatives exhibiting strong anticancer activity, indicating the therapeutic potential of urea derivatives in oncology. Such studies contribute to the development of new anticancer agents with improved efficacy and specificity (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).

Inhibitors of Rho Associated Protein Kinases

Research by Pireddu et al. (2012) introduces urea derivatives as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a crucial role in various physiological processes. Inhibitors of these kinases have potential applications in treating cardiovascular diseases, cancer, and other conditions (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).

Mechanism of Action

properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-25-16-10-8-15(9-11-16)22-19(23)21-13-20(2,24)18-12-14-6-4-5-7-17(14)26-18/h4-12,24H,3,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPCITDZZFDNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea

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